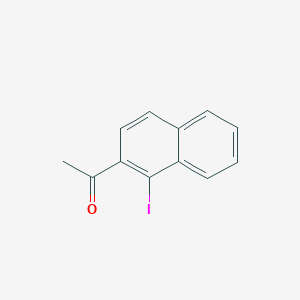
1-(1-碘萘-2-基)乙酮
描述
“1-(1-Iodonaphthalen-2-yl)ethanone” is an organic compound that belongs to the family of substituted naphthalenes. It has a molecular weight of 296.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-(1-Iodonaphthalen-2-yl)ethanone” has been confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using the DFT B3LYP/6-311G (d,p) method .Physical and Chemical Properties Analysis
“1-(1-Iodonaphthalen-2-yl)ethanone” is a powder that is stored at room temperature . It has a molecular weight of 296.1 g/mol .科学研究应用
合成和化学反应
炔-艾伦酮的碘苯环化:李等人(2018 年)的一项研究展示了一种炔-艾伦酮的碘苯环化方法。该过程促进了 C≡C 键的断裂和重排,以获得 4-碘萘-1-醇,它可以用作进一步化学反应中的可靠偶联剂,例如钯催化的脱碘羰基化和杂环化(李等人,2018 年)。
取代萘的区域选择性合成:Barluenga 等人(2003 年)报告了一种无金属方案,用于合成具有独特取代模式的 1-碘萘衍生物。该过程涉及碘离子、邻炔基取代的羰基化合物以及炔烃或烯烃的反应,在室温下进行,并以区域选择性方式生成产物(Barluenga 等人,2003 年)。
光反应性和光触发应用
- 基于 2-乙酰萘基生色团的笼状光触发剂:Khade 和 Singh(2007 年)探讨了使用源自 2-溴-1-(萘-2-基)乙酮的羧酸酯作为光触发剂。在水性环境中照射后,这些化合物释放出母体羧酸,使其有效用于生物分子笼合应用(Khade 和 Singh,2007 年)。
新型化合物的合成和表征
- 新型配体和配合物的合成:李等人(2014 年)使用 1-(萘-2-基)-2-(苯硫基)乙酮合成了新型配体,并制备了铕 (Eu) (III) 配合物。与二元体系相比,这些化合物表现出强烈的金属中心荧光和在三元体系中增加的荧光强度,表明在发光和分析化学中具有潜在的应用(李等人,2014 年)。
电化学和光化学研究
电生成的 [CoI-salen]− 活化 1-卤代萘:Faux 等人(2007 年)对 1-卤代萘与电生成的 [CoI-salen]− 的反应进行了电分析研究。他们观察到与 1-碘萘的取代反应,突出了在电化学应用中研究和利用此类反应的潜力(Faux 等人,2007 年)。
光学检测磁共振 (ODMR) 光谱研究:Kothandaraman 等人(1975 年)描述了对光激发 1-碘萘进行光学检测磁共振实验,提供了对该化合物最低三重态的性质和行为的见解。这项研究有助于理解此类化合物的な光物理学(Kothandaraman 等人,1975 年)。
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors
Mode of Action
It’s known that iodonaphthalene derivatives can undergo various chemical reactions, such as pd-catalyzed cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
Similar compounds have been shown to have various biological effects, such as inhibitory activity against certain cell lines .
Action Environment
The action, efficacy, and stability of 1-(1-Iodonaphthalen-2-yl)ethanone can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
生化分析
Biochemical Properties
1-(1-Iodonaphthalen-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in copper-catalyzed ligand-free amidation reactions, where it interacts with copper ions and amino acid amides . These interactions are essential for the synthesis of complex organic molecules, including benzodiazepines, which are known for their biological activities such as hypnosis, sedation, and muscle relaxation .
Cellular Effects
1-(1-Iodonaphthalen-2-yl)ethanone influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, its interaction with copper ions can influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Iodonaphthalen-2-yl)ethanone involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The iodine atom in its structure plays a critical role in these interactions, facilitating the binding to specific sites on enzymes and proteins. This binding can lead to changes in enzyme activity, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Iodonaphthalen-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(1-Iodonaphthalen-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting various organs and tissues .
Metabolic Pathways
1-(1-Iodonaphthalen-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have further biochemical effects .
Transport and Distribution
The transport and distribution of 1-(1-Iodonaphthalen-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effects on cellular function .
Subcellular Localization
1-(1-Iodonaphthalen-2-yl)ethanone exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and proteins, influencing its biochemical effects .
属性
IUPAC Name |
1-(1-iodonaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMPFQFWJCQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


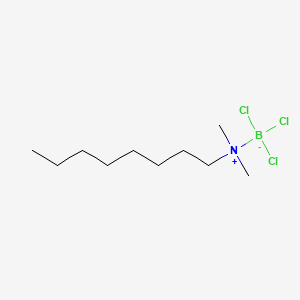
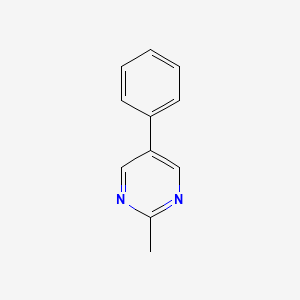
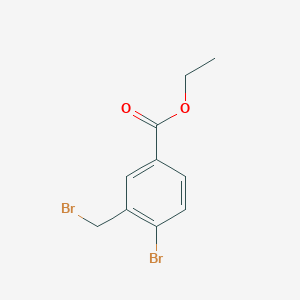

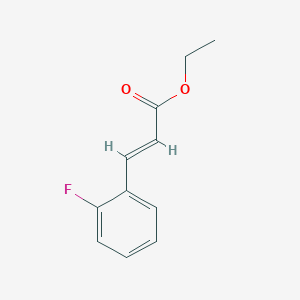
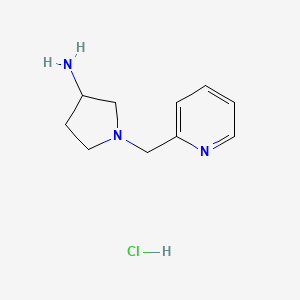

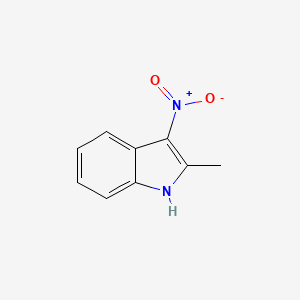
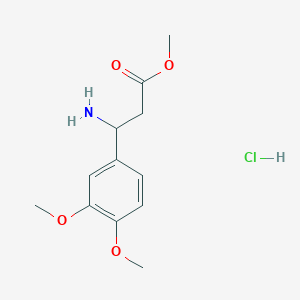
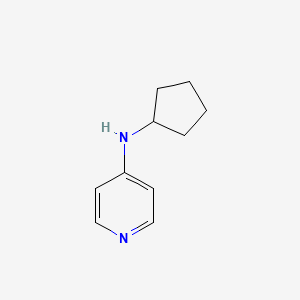
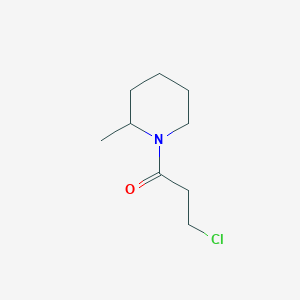


![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)
